molecular formula C11H20O2 B2911289 2-Cyclooctylpropanoic acid CAS No. 17207-38-4

2-Cyclooctylpropanoic acid

Cat. No.: B2911289
CAS No.: 17207-38-4
M. Wt: 184.279
InChI Key: ALTSJMZEBRXBSZ-UHFFFAOYSA-N
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Description

2-Cyclooctylpropanoic acid is an organic compound characterized by a cyclooctyl group attached to a propionic acid moiety. This compound is part of the carboxylic acid family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclooctylpropanoic acid typically involves the reaction of cyclooctyl bromide with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or dimethylformamide

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as:

    Continuous flow synthesis: Utilizing microreactors to enhance reaction efficiency and yield.

    Catalytic processes: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Formation of alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Cyclooctyl ketone or cyclooctyl aldehyde.

    Reduction: Cyclooctyl alcohol.

    Substitution: Halogenated cyclooctyl derivatives.

Scientific Research Applications

2-Cyclooctylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclooctylpropanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexylpropionic acid
  • 2-Cyclopentylpropionic acid
  • 2-Cyclobutylpropionic acid

Comparison

2-Cyclooctylpropanoic acid is unique due to its larger cyclooctyl ring, which imparts distinct steric and electronic properties compared to its smaller-ring analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-cyclooctylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-9(11(12)13)10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTSJMZEBRXBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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